SHP-141
Description
Historical Development of SHP-141
The developmental history of this compound traces back to the early 2010s when Shape Pharmaceuticals initiated its clinical development program for this novel topical histone deacetylase inhibitor. The compound was originally developed as part of a strategic effort to create histone deacetylase inhibitors that could provide therapeutic benefits without the systemic toxicity associated with existing agents in this class. In March 2013, Shape Pharmaceuticals provided updates on the clinical development of this compound, indicating that the compound was undergoing a multi-center, randomized, placebo-controlled Phase 1b clinical trial. During this early developmental phase, the compound demonstrated its potential as a topical agent characterized by lower toxicity compared to systemic agents in the histone deacetylase inhibitor class.
The transition of this compound from Shape Pharmaceuticals to Medivir AB marked a significant milestone in its developmental trajectory. Under Medivir's stewardship, the compound advanced through multiple Phase 2 studies, demonstrating positive clinical efficacy and acceptable tolerability profiles. The development program expanded to include investigations in various skin cancer types, reflecting the compound's broad therapeutic potential within dermatological applications. Throughout its developmental history, this compound has maintained its core identity as a topical histone deacetylase inhibitor designed to overcome the limitations of systemic administration routes.
The synthetic development of this compound has undergone significant refinement since its initial discovery. Early synthetic approaches involved five synthetic steps beginning with suberic acid monomethyl ester, but these methods presented challenges related to palladium catalyst requirements and metal scavenger treatment. Subsequently, researchers developed an alternative two-step process employing readily available suberic acid and methyl paraben, which has successfully delivered multiple kilograms of this compound for clinical use. This synthetic evolution reflects the compound's progression from laboratory discovery to commercial-scale production capabilities.
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHP-141; SHP 141; SHP141. |
Origin of Product |
United States |
Comparison with Similar Compounds
SHP-141 belongs to the HDAC inhibitor class, which includes systemic agents like Vorinostat (SAHA) and Romidepsin, as well as topical alternatives like Resiquimod gel. Below is a detailed comparison:
Mechanism of Action
| Compound | Mechanism | Target |
|---|---|---|
| This compound | HDAC inhibition → histone hyperacetylation → tumor suppressor gene activation | Class I/II HDACs |
| Vorinostat (SAHA) | Pan-HDAC inhibition → similar epigenetic modulation | Class I, II, IV HDACs |
| Romidepsin | Selective HDAC1/2 inhibition → cell cycle arrest | Class I HDACs |
| Resiquimod Gel | TLR7/8 agonist → immune activation (IFN-α, cytokines) | Toll-like receptors |
Key Differences :
- Specificity: this compound and Romidepsin are more selective for class I HDACs, while Vorinostat is a pan-inhibitor .
- Delivery: this compound’s topical formulation contrasts with systemic administration of Vorinostat/Romidepsin, which increases toxicity risks .
- Secondary Pathways : Resiquimod acts via immune modulation rather than direct epigenetic effects, making it mechanistically distinct .
Efficacy in Clinical Trials
Critical Analysis :
- Resiquimod’s higher efficacy in some studies may reflect its dual antiviral and antitumor immune activation .
Preparation Methods
Cyanation of 7-Bromoheptanoic Acid Benzyloxyamide
The synthesis commences with 7-bromoheptanoic acid 1 , converted to its acid chloride 2 via oxalyl chloride. Subsequent reaction with O-benzyl hydroxylamine hydrochloride forms 7-bromoheptanoic acid benzyloxyamide 3 (97% yield). Alkylation with potassium [14C]-cyanide (56.7 mCi/mmol) in aqueous dimethylformamide at 50°C for 3.5 hours yields the nitrile intermediate [14C]-4 (Figure 3). Radio-thin-layer chromatography (radio-TLC) confirms 94% radiochemical purity, with residual bromide removed via ether-water partitioning.
Nitrilase-113-Mediated Hydrolysis of [14C]-4
The nitrile [14C]-4 undergoes enzymatic hydrolysis using nitrilase-113 biocatalyst in phosphate buffer (pH 7.5) at ambient temperature. This step selectively converts the nitrile to 7-benzyloxycarbamoyl-[14C]-heptanoic acid [14C]-8 without cleaving the benzyloxyamide group, achieving 79% radiochemical yield. Traditional Pinner reaction conditions (H2SO4/EtOH) were avoided due to ester group sensitivity, underscoring the enzyme’s chemoselectivity.
Acylation of Methyl Paraben
Coupling [14C]-8 with methyl paraben (4-hydroxybenzoic acid methyl ester) via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane furnishes the phenoxy ester [14C]-9 (81% yield). Purification by silica gel chromatography (hexane/ethyl acetate) elevates radiochemical purity to >99%, though residual methyl paraben F (Figure 6) necessitates ether slurry treatment.
Hydrogenolytic Deprotection
Catalytic hydrogenation (10% Pd/C, H2, methanol) cleaves the benzyl group from [14C]-9 , affording [14C]-SHP-141 with 90% radiochemical purity and 94% chemical purity. The final product exhibits a specific activity of 190 μCi/mg, validated by co-elution with unlabeled this compound via HPLC. Impurities G and H , arising from ester hydrolysis or hydroxamate oxidation, are minimized through optimized reaction duration (<1 hour) and inert atmosphere maintenance.
Conventional Chemical Synthesis of this compound
The non-isotopic synthesis, optimized for process scalability, emphasizes cost-effective reagents and streamlined purification. This route, detailed by Deng et al., hinges on suberic acid derivatives and hydroxamate formation under mild conditions.
Suberic Acid Monoester Synthesis
Suberic acid 10 is monoacylated with methyl paraben using EDC and hydroxybenzotriazole (HOBt) in dichloromethane, yielding the monoester 11 (85% yield). Selective acylation at the primary carboxyl group is ensured by stoichiometric control (1:1 molar ratio) and low-temperature agitation (−10°C).
Hydroxamic Acid Formation
Reaction of 11 with hydroxylamine hydrochloride in methanol/water (4:1) at pH 10.5 generates the hydroxamate 12 (78% yield). Maintaining alkaline conditions prevents premature ester hydrolysis, while Amberlite IRA-400 resin facilitates byproduct removal.
Final Deprotection and Purification
The benzyl-protected hydroxamate 12 undergoes hydrogenolysis (Pd(OH)2/C, H2, ethanol) to yield this compound (92% purity). Recrystallization from ethyl acetate/n-hexane removes residual palladium and oligomeric impurities, achieving >99% chemical purity.
Comparative Analysis of Synthetic Methodologies
The radiochemical method excels in isotopic labeling but faces challenges in benzyl group retention during hydrolysis. Conversely, the conventional route’s hydroxylamine acylation bypasses intermediate purification hurdles, enhancing throughput.
Impurity Profiling and Mitigation Strategies
Both syntheses contend with ester hydrolysis byproducts (G , H ) and residual methyl paraben (F ). In the radiochemical route, ether slurry purification reduces F to <0.5%, while silica gel chromatography eliminates oligomeric species. For the conventional method, recrystallization and ion-exchange resin adsorption ensure >99% purity.
Process Optimization Considerations
Solvent Selection
Dimethylformamide (DMF) in the cyanation step solubilizes potassium [14C]-cyanide but necessitates nitrogen sparging to avert HCN volatilization. Methanol/water mixtures in hydroxamate formation balance reactivity and safety.
Q & A
Q. What is the molecular mechanism of SHP-141 as a selective HDAC inhibitor, and how does this inform experimental design in oncology research?
this compound inhibits histone deacetylases (HDACs), enzymes that regulate chromatin structure and gene expression. Its topical application induces hyperacetylation of histones in epidermal and dermal cells, promoting tumor suppressor gene transcription and apoptosis . To study this mechanism:
- Use in vitro models (e.g., keratinocyte cultures) to measure HDAC activity via fluorometric assays.
- Validate target engagement with Western blotting for acetylated histone H3/H3.
- Reference preclinical protocols from NIH guidelines for reproducibility .
Q. What are the standardized methodologies for assessing this compound's efficacy in preclinical tumor models?
- Animal models : Employ UV-induced squamous cell carcinoma (SCC) murine models, as this compound’s topical efficacy is well-documented in dermal malignancies .
- Dosing : Optimize concentration gradients (e.g., 0.5–2% w/w in gel formulations) to balance efficacy and toxicity.
- Outcome metrics : Measure tumor volume regression, histopathological apoptosis markers (e.g., TUNEL staining), and HDAC isoform specificity (e.g., HDAC1 vs. HDAC6) .
Q. How can researchers ensure robust quantification of this compound's pharmacokinetics in localized tissue delivery?
- Use LC-MS/MS to measure drug concentrations in dermal layers and plasma.
- Compare systemic exposure (AUC) to topical vs. oral HDAC inhibitors to validate localized action .
Advanced Research Questions
Q. How should contradictory data on this compound's HDAC isoform selectivity be resolved?
Discrepancies may arise from assay variability (e.g., fluorometric vs. immunoprecipitation-based assays). To address this:
- Replicate experiments using orthogonal methods (e.g., isoform-specific inhibitors in combinatorial assays).
- Apply statistical rigor: Report mean ± SEM, justify sample sizes via power analysis, and specify P-value thresholds .
- Cross-reference findings with structural studies (e.g., HDAC-ligand co-crystallography) to clarify binding affinities .
Q. What experimental strategies optimize this compound's penetration in 3D tumor spheroid models?
- Model design : Generate SCC spheroids with hypoxic cores to mimic tumor microenvironments.
- Penetration enhancers : Test chemical adjuvants (e.g., dimethyl sulfoxide) or microneedle arrays in ex vivo human skin models.
- Imaging : Use confocal microscopy with fluorescent this compound analogs to quantify spatial distribution .
Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound's off-target effects?
- Perform RNA-seq on treated vs. control tissues to identify differentially expressed genes (DEGs).
- Validate proteomic changes via tandem mass tag (TMT) labeling and pathway enrichment analysis (e.g., KEGG, Reactome).
- Use aggregation tools like STRING-DB to map HDAC-dependent vs. independent networks .
Q. What statistical frameworks are recommended for analyzing time-dependent responses to this compound in longitudinal studies?
- Apply mixed-effects models to account for inter-subject variability.
- Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., tumor recurrence).
- Report confidence intervals and effect sizes to contextualize clinical relevance .
Methodological Challenges & Solutions
Q. How should researchers address batch-to-batch variability in this compound formulations during in vivo studies?
- Characterize each batch via HPLC for purity and stability.
- Include formulation controls (e.g., placebo gel) and randomize treatment groups to mitigate confounding .
Q. What protocols ensure ethical and reproducible use of patient-derived xenografts (PDXs) in this compound research?
- Follow IRB-approved protocols for tissue acquisition and informed consent.
- Validate PDX fidelity via STR profiling and histopathological alignment with donor tumors.
- Document attrition rates and exclude outliers systematically .
Q. How can machine learning enhance predictive modeling of this compound response biomarkers?
- Train classifiers (e.g., random forests) on multi-omics datasets to rank feature importance (e.g., HDAC expression, immune infiltration).
- Validate models in independent cohorts using ROC curve analysis .
Data Reporting & Reproducibility
Q. What metadata standards are critical for sharing this compound-related datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
